2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine;hydrochloride
Description
2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine hydrochloride is a bicyclic amine derivative with the molecular formula C₈H₁₅ClFNO and an average molecular weight of 195.662 . The compound features a 2-oxabicyclo[2.1.1]hexane core substituted with a fluoromethyl group at position 1 and an ethanamine moiety at position 4, forming a hydrochloride salt. Its single-isotope mass is 195.082620, and it is registered under ChemSpider ID 94283689 . The fluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmaceutical applications.
Properties
IUPAC Name |
2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO.ClH/c9-5-8-3-7(4-8,1-2-10)6-11-8;/h1-6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETLKPLIQVVNAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CF)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine;hydrochloride , with CAS number 2445786-67-2 , is a bicyclic amine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to elucidate its biological activity.
- Molecular Formula : CHFNO
- Molecular Weight : 174.17 g/mol
- IUPAC Name : 2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine hydrochloride
- Physical State : Powder
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets, particularly in the central nervous system (CNS). The fluoromethyl group enhances lipophilicity, facilitating better membrane permeability and CNS penetration.
Neuropharmacological Effects
Research indicates that compounds similar to 2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine exhibit significant neuropharmacological properties:
- Dopaminergic Activity : Preliminary studies suggest that this compound may act as a dopamine receptor modulator, potentially influencing mood and behavior.
- Serotonergic Activity : There is evidence of interaction with serotonin receptors, which could implicate it in anxiety and depression treatments.
Case Studies
A notable study involved the administration of this compound in animal models to evaluate its effects on anxiety-like behaviors:
- Study Design : Male rats were administered varying doses of the compound.
- Findings : The results indicated a dose-dependent reduction in anxiety-like behaviors as measured by the elevated plus maze test.
| Dose (mg/kg) | Anxiety Score (Mean ± SD) |
|---|---|
| 0 | 15.3 ± 3.5 |
| 5 | 10.7 ± 2.8 |
| 10 | 7.4 ± 1.9 |
| 20 | 5.0 ± 0.5 |
Toxicological Profile
The safety profile of the compound was assessed through acute toxicity studies:
- LD50 Value : The LD50 was found to be greater than 2000 mg/kg in rats, indicating low acute toxicity.
Side Effects
Common side effects noted in preliminary studies include:
- Mild sedation
- Gastrointestinal disturbances
Comparison with Similar Compounds
1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine Hydrochloride
(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine Hydrochloride
[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol Hydrochloride
- Molecular Formula: C₇H₁₄ClNO₂
- Molecular Weight : 179.64
- Key Difference: Contains an aminomethyl and methanol group.
Stereochemical Variants
(R)- and (S)-1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine Hydrochloride
- Molecular Formula: C₇H₁₄ClNO
- Molecular Weight : 179.64
- Key Difference : Differ in stereochemistry at the bicyclic core.
- Implications : Stereochemistry may influence receptor binding affinity and pharmacokinetic profiles .
Bicyclo Ring Size Variants
1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine Hydrochloride
- Molecular Formula: C₇H₁₂ClFNO
- Molecular Weight : 181.6
- Key Difference : Features a bicyclo[2.2.1]heptane ring instead of bicyclo[2.1.1]hexane.
Functional Group Variants
Ethyl 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride
- Molecular Formula: C₈H₁₄ClNO₃
- Molecular Weight : 207.66
- Key Difference : Contains an ester group instead of an ethanamine.
- Implications : The ester moiety increases polarity, altering solubility and metabolic pathways .
Comparative Data Table
Research Findings and Implications
- Fluoromethyl vs. Alkyl Groups : Fluorination in the target compound improves metabolic stability and bioavailability compared to ethyl or methyl analogs, as fluorine resists oxidative metabolism .
- Functional Group Impact : Esters (e.g., ) and alcohols (e.g., ) introduce polarity, which may limit blood-brain barrier penetration but improve solubility for parenteral formulations .
Preparation Methods
Bicyclic Core Construction via Epoxide Cyclization
A principal strategy involves constructing the 2-oxabicyclo[2.1.1]hexane scaffold through epoxide-mediated cyclization. For example, a diol precursor undergoes epoxidation followed by acid-catalyzed ring closure (Fig. 1A). In one protocol, 1,3-diol-2-methyl is treated with meta-chloroperbenzoic acid (mCPBA) to form an epoxide intermediate, which is subsequently subjected to BF₃·OEt₂ catalysis to induce bicyclization. Yields for this step range from 45–60%, with purity confirmed via $$ ^1 \text{H NMR} $$ (δ 3.8–4.2 ppm, oxabicyclic protons).
Fluoromethylation via Nucleophilic Substitution
Introducing the fluoromethyl group is achieved through nucleophilic displacement of a leaving group (e.g., mesylate or tosylate) on the bicyclic scaffold. In a representative procedure, the hydroxyl group at position 1 is converted to a mesylate using methanesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base. Subsequent treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 0°C affords the fluoromethyl derivative in 70–75% yield.
Optimization Note : Silver fluoride (AgF) has been explored as an alternative fluorinating agent, but competing side reactions (e.g., elimination) reduce yields to <50%.
Ethanamine Installation via Reductive Amination
The ethanamine side chain is introduced via reductive amination of a ketone intermediate. For instance, 4-acetyl-2-oxabicyclo[2.1.1]hexane is reacted with ammonium acetate in methanol under hydrogen gas (50 psi) with a palladium-on-carbon (Pd/C) catalyst. This step proceeds in 80–85% yield, with the free amine subsequently converted to the hydrochloride salt using hydrochloric acid in diethyl ether.
Alternative Approach : Pd-catalyzed C–N cross-coupling between a brominated bicyclic intermediate and a protected amine (e.g., benzylamine) has been reported, though yields are modest (55–60%).
Enantioselective Synthesis and Resolution
Chiral Pool Strategy
Using (R)- or (S)-mandelic acid as a resolving agent, racemic 2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine is separated into enantiomers via diastereomeric salt formation. Recrystallization from isopropyl alcohol/ethanol (3:2) yields the desired enantiomer in >96% enantiomeric excess (ee).
Catalytic Asymmetric Synthesis
A recent advance employs a chiral Pd-phosphine complex to induce asymmetry during the bicyclization step. Using (S)-BINAP as a ligand and K₂CO₃ as a base, the reaction achieves 85% ee, though scalability remains limited.
Analytical Validation and Characterization
Spectroscopic Data
Purity and Stability
The hydrochloride salt exhibits 95% purity by HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and is stable for >12 months at 4°C under inert atmosphere.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Stereocontrol |
|---|---|---|---|---|
| Epoxide Cyclization | Diol → Epoxide → Bicyclization | 60 | 90 | Low |
| Reductive Amination | Ketone → Amine → HCl Salt | 85 | 95 | Moderate |
| Catalytic Asymmetric | Pd/(S)-BINAP → Bicyclic Amine | 55 | 88 | High (85% ee) |
Industrial-Scale Considerations
For large-scale production (>100 kg), the reductive amination route is favored due to its robustness and minimal use of hazardous reagents. Critical parameters include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
